3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole
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Overview
Description
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole is a complex heterocyclic compound It features a unique structure that combines multiple rings, including triazole, pyridazine, pyrrolo, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the pyrrolo and oxazole rings. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate ring formation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens, alkylating agents, and acids
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2-oxazole stands out due to its unique combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H21N7O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-methyl-5-[[5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C17H21N7O/c1-11-5-15(25-21-11)10-22-6-13-8-23(9-14(13)7-22)17-4-3-16-19-18-12(2)24(16)20-17/h3-5,13-14H,6-10H2,1-2H3 |
InChI Key |
JGKBMPHDSQEQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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